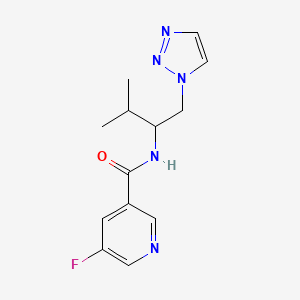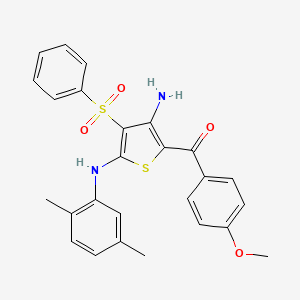![molecular formula C12H15ClN2O3 B2880064 2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid CAS No. 1396963-88-4](/img/structure/B2880064.png)
2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid” has a CAS Number of 1396963-88-4 . It is also known by its IUPAC name, N-[(4-chloro-2-pyridinyl)carbonyl]leucine . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 270.72 . Its InChI Code is 1S/C12H15ClN2O3/c1-7(2)5-10(12(17)18)15-11(16)9-6-8(13)3-4-14-9/h3-4,6-7,10H,5H2,1-2H3,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学研究应用
2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid has been studied extensively in recent years due to its ability to act as a ligand for various enzymes, receptors, and other proteins. It is a highly versatile molecule, with applications ranging from drug design to laboratory experiments. It has been used in a variety of research studies, including studies of enzyme inhibition, protein-protein interactions, and drug design.
作用机制
2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid binds to enzymes, receptors, and other proteins in a specific manner. It binds to the active site of the protein, forming a covalent bond with the amino acid residues of the protein. This covalent bond is then stabilized by hydrogen bonding and hydrophobic interactions. The binding of this compound to the protein causes a conformational change in the protein, which can lead to a change in its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as to modulate the activity of receptors. It has also been shown to have an effect on cell signaling pathways, and to have an effect on the expression of genes. In addition, it has been shown to have an effect on the metabolism of certain drugs, and to have an effect on the immune system.
实验室实验的优点和局限性
2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid has several advantages for laboratory experiments. It is inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is a highly stable molecule and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is toxic and should be handled with care.
未来方向
The potential applications of 2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid are vast and the future of this molecule is promising. Some potential future directions for this compound include the development of new drugs, the design of new proteins, and the development of new laboratory techniques. Additionally, this compound could be used to study the structure and function of proteins, to study the effects of drugs on the body, and to study the biochemical and physiological effects of certain compounds. Finally, this compound could be used to develop new methods for diagnosing and treating diseases.
合成方法
2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid is synthesized by reacting 4-chloropyridine-2-carboxylic acid with formamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces the desired this compound molecule, as well as an ammonium salt by-product. This reaction is simple and can be carried out in a variety of solvents, including water, ethanol, and dimethylformamide.
安全和危害
属性
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)5-10(12(17)18)15-11(16)9-6-8(13)3-4-14-9/h3-4,6-7,10H,5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDWNDGLDQVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)
![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)
![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)

![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)
![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)
![1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2879998.png)
![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)
